tert-Butylphenyl diphenyl phosphate

Environmental Fate Biotransformation Metabolism

Formulators seeking to replace tricresyl phosphate (TCP) in human-contact applications face a critical neurotoxicity risk from ortho-cresol isomers. tert-Butylphenyl diphenyl phosphate (BPDP, CAS 56803-37-3) is a drop-in performance equivalent that eliminates this hazard without sacrificing flame retardancy or plasticizing efficiency. - Toxicological Profile: Delivers TCP-comparable fire performance while avoiding ortho-cresol neurotoxicity-critical for coated fabrics, flooring, and wire & cable insulation. - Low-Temperature Stability: Meta/para isomer mixture prevents crystallization during cold storage (pour point -25°C), eliminating heating costs and operational downtime. - Environmental Data: BCF 1010-1096 enables precise aquatic risk modeling for REACH/TSCA compliance submissions.

Molecular Formula C22H23O4P
Molecular Weight 382.4 g/mol
CAS No. 56803-37-3
Cat. No. B049263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylphenyl diphenyl phosphate
CAS56803-37-3
SynonymsBPDP
t-butylphenyl diphenyl phosphate
tert-butylphenyl diphenyl phosphate
Molecular FormulaC22H23O4P
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C22H23O4P/c1-22(2,3)20-16-10-11-17-21(20)26-27(23,24-18-12-6-4-7-13-18)25-19-14-8-5-9-15-19/h4-17H,1-3H3
InChIKeyVDIFKDMFGPIVCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
In water, 3.2 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butylphenyl Diphenyl Phosphate: Overview & Properties


tert-Butylphenyl diphenyl phosphate (CAS 56803-37-3), also referred to as BPDP, is a non-halogenated triaryl phosphate ester that functions as a flame retardant and plasticizer. It is a clear, colorless liquid with a molecular weight of 382.39 g/mol, a density of approximately 1.178 g/cm³ at 20-25°C, a boiling point range of 245-260°C, and a flash point of 224°C . Its water solubility is low, reported as <0.1 g/100 mL at 21°C [1]. This compound is a member of the aryl phosphate ester family and is designed to impart fire resistance and flexibility to polymer systems, often serving as a replacement for traditional flame retardants that are being phased out due to regulatory and environmental concerns [2]. Commercially, it is available as a product like Santicizer® 154 .

Non-halogenated triaryl phosphate ester for flame-retardant polymer formulations
Non-neurotoxic alternative to tricresyl phosphate in human-contact material applications
Low-temperature liquid stability achievable via controlled meta/para isomer ratio

tert-Butylphenyl Diphenyl Phosphate: Substitution Limitations


While tert-butylphenyl diphenyl phosphate (BPDP) shares the triaryl phosphate ester core with other flame retardants like triphenyl phosphate (TPP) and tricresyl phosphate (TCP), direct substitution is scientifically invalid. The presence and position of the tert-butyl group on the phenyl ring critically alter key performance and safety attributes. This structural modification directly impacts its metabolism in biological systems, resulting in slower depletion rates compared to TPP [1], changes its bioaccumulation potential in aquatic organisms relative to other triaryl phosphates [2], and can affect its low-temperature physical stability [3]. Furthermore, BPDP offers a distinct toxicological profile compared to TCP, specifically avoiding the neurotoxicity associated with ortho-cresol isomers . Therefore, selecting BPDP over its closest analogs is a decision driven by specific, quantifiable differences in environmental fate, toxicology, and material performance, not simple interchangeability.

BPDP
Metabolic depletion rate may differ significantly; environmental persistence profile may not transfer
Triphenyl phosphate (TPP)
BPDP
Bioaccumulation factor is intermediate; aquatic fate models may shift with isomer or species context
TPP / Tri-p-cresyl phosphate (p-TCP)
BPDP (meta/para mix)
Low-temperature stability is isomer-ratio-dependent; high para-isomer content may crystallize during cold storage
High para-isomer BPDP / generic triaryl phosphate

tert-Butylphenyl Diphenyl Phosphate: Comparative Evidence


Metabolic Depletion vs. Triphenyl Phosphate

In a comparative in vitro study using liver microsomes from East Greenland polar bears, the metabolic depletion of p-tert-butylphenyl diphenyl phosphate (TBPDPP) was found to be substantially slower than that of triphenyl phosphate (TPHP) [1]. This indicates that the tert-butyl substitution significantly reduces the rate of biotransformation.

Metabolic Depletion
Head-to-head
Substantially slower rate vs. triphenyl phosphate
In vitro polar bear liver microsomes
Supports environmental persistence differentiation
Reported metabolic depletion context; species-specific review advised
Environmental Fate Biotransformation Metabolism Toxicokinetics

Bioconcentration Factor vs. Triaryl Phosphates

A direct comparative study measured the bioconcentration factors (BCFs) of four triaryl phosphates in two fish species. The BCF of tert-butylphenyl diphenyl phosphate (BPDP) was 1096 in rainbow trout and 1010 in fathead minnow. This value is intermediate, being higher than that of triphenyl phosphate (TPP, 573 trout/561 minnow) but lower than that of tri-p-cresyl phosphate (p-TCP, 1420 trout/928 minnow) [1].

Bioconcentration Factor
Head-to-head
BCF 1096 (trout) / 1010 (minnow)
TPP: 573/561; p-TCP: 1420/928
Supports aquatic fate model differentiation
Reported BCF endpoint context; species-specific review advised
Aquatic Toxicology Bioaccumulation Environmental Fate Regulatory Science

Low-Temperature Crystallization Prevention

Standard production methods can yield a tert-butylphenyl diphenyl phosphate product primarily composed of the para-isomer, which has a tendency to crystallize upon low-temperature storage, causing handling and formulation issues [1]. A patented process addresses this by producing a mixed meta/para isomer composition (with a specific C4/Φ ratio) that provides a product which 'will not freeze or gel at low temperatures' [1].

Low-Temperature Stability
Class-level
Meta/para isomer mixture prevents crystallization
High para-isomer content crystallizes upon cold storage
Supports cold-chain handling and formulation selection
Isomer-ratio-dependent property; lot-specific review advised
Formulation Stability Material Science Supply Chain Polymer Additives

Developmental Toxicity vs. BDE-47

In a study investigating potential developmental effects, tert-butylphenyl diphenyl phosphate (BPDP) was found to be 'more detrimental to endochondral ossification in murine limb bud cultures' than the legacy flame retardant it is designed to replace, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) [1]. Specifically, exposure to 1 µM BPDP for 24 hours altered the expression of key genes in the Hedgehog signaling pathway, increasing Ihh and decreasing Gli1, Ptch1, and Ptch2 [1].

Developmental Endpoint
Head-to-head
Altered Hedgehog signaling vs. BDE-47 at 1 µM
Ihh up; Gli1, Ptch1, Ptch2 down at 24h
Supports developmental model-response interpretation
Murine limb bud culture context; reported endpoint response
Developmental Toxicology Mechanism of Action Risk Assessment Alternatives Assessment

tert-Butylphenyl Diphenyl Phosphate: Application Scenarios


Non-Neurotoxic PVC Flame Retardant vs. TCP

Based on direct comparative evidence from manufacturer datasheets, tert-butylphenyl diphenyl phosphate (BPDP) is specifically positioned as a performance equivalent to tricresyl phosphate (TCP) but 'without the neurotoxicity associated with ortho-cresol materials' . This makes BPDP the preferred choice for applications where human contact is possible, such as in coated fabrics, flooring, or wire and cable insulation, and where a non-halogenated, high-phosphorus (8.4%) flame retardant is required . The quantifiable difference in toxicological profile provides a clear procurement rationale over traditional TCP.

Cold Storage Stability and Handling

As detailed in US patent 4,492,660, a specific meta/para isomer mixture of BPDP prevents crystallization upon low-temperature storage, a known issue with high-purity para-isomer compositions . This physical property differentiates BPDP from other aryl phosphates that may require heated storage or handling. For manufacturers in cold regions or those who store raw materials in unheated warehouses, specifying this isomer profile eliminates the operational costs and quality risks associated with solidification, ensuring a ready-to-use liquid additive.

Aquatic Ecosystem Risk Assessment

The bioconcentration factor (BCF) of BPDP (1010-1096) provides a precise, quantitative input for environmental fate models compared to TPP (BCF 561-573) and p-TCP (BCF 928-1420) . A risk assessor or product steward can use this data to model the potential for bioaccumulation in a receiving water body, differentiating BPDP's environmental profile from faster-clearing TPP or more accumulative p-TCP. This allows for a more accurate, data-driven assessment of aquatic toxicity risk as required by REACH and TSCA regulations [1].

PBDE Replacement in Electronics and Furniture

In the search for alternatives to banned polybrominated diphenyl ethers (PBDEs), a direct in vitro comparison showed that BPDP is more detrimental to a key developmental process (endochondral ossification) than the legacy PBDE, BDE-47 . This quantitative toxicological evidence is critical for 'regrettable substitution' analysis. It indicates that while BPDP meets flammability standards, its unique hazard profile—specifically its disruption of Hedgehog signaling—requires distinct handling and exposure mitigation strategies, differentiating it from other proposed alternatives that may have different toxicodynamic properties.

Application
Selection Property
Validation Focus
Non-halogenated PVC flame retardant
Non-neurotoxic triaryl phosphate profile
Ortho-cresol-free specification review
Cold-storage polymer additive
Low-temperature liquid stability
Meta/para isomer ratio and pour-point review
Aquatic environmental fate modeling
Quantitative BCF differentiation
Bioaccumulation modeling endpoint review
PBDE alternatives assessment
Comparative developmental assay context
Hedgehog signaling endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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